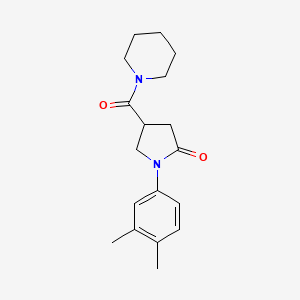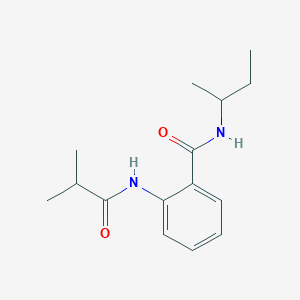![molecular formula C16H14ClFN2O2 B5431749 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5431749.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215 or Rocilinostat, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
HDAC6 is a member of the histone deacetylase family, which plays a critical role in the regulation of gene expression and protein function. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins, which can affect various cellular processes, including protein degradation, cytoskeleton organization, and autophagy. The inhibition of HDAC6 by this compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In neurodegenerative diseases, this compound has been shown to enhance autophagy, reduce oxidative stress, and improve cognitive function. In autoimmune diseases, this compound has been shown to reduce inflammation and prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide is its selectivity for HDAC6, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide. One direction is to investigate the potential combination therapy of this compound with other anticancer agents, such as proteasome inhibitors and immunomodulatory drugs. Another direction is to explore the potential therapeutic benefits of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of more potent and selective HDAC6 inhibitors may improve the therapeutic efficacy of this compound.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 4-(acetylamino)benzoate in the presence of potassium carbonate and 18-crown-6 to yield this compound. The compound is then purified by column chromatography and recrystallization to obtain a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10(21)19-13-4-6-14(7-5-13)20-16(22)8-11-2-3-12(17)9-15(11)18/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSOOXJHDEWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-{2-[4-(4-benzyl-1-piperidinyl)-3-nitrophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5431667.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)

![N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine](/img/structure/B5431695.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)
![N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5431705.png)

![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5431732.png)
![2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B5431738.png)
![3-[(2-chlorobenzoyl)amino]phenyl acetate](/img/structure/B5431744.png)
![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)
